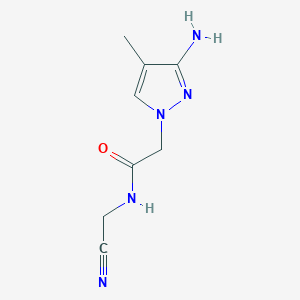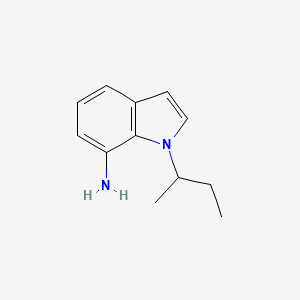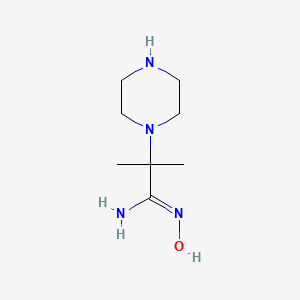![molecular formula C11H17NO3 B13307888 2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)
2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.25758 This compound is characterized by the presence of a hydroxypropyl group, an amino group, and a methoxyphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with 3-chloropropanol in the presence of a base to form the intermediate 3-(4-methoxyphenoxy)propanol. This intermediate is then reacted with formaldehyde and ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols and derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with biological molecules. These interactions can modulate enzyme activities, signal transduction pathways, and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenol: Lacks the hydroxypropyl and amino groups, resulting in different chemical properties and applications.
3-Hydroxypropylamine: Lacks the methoxyphenol moiety, leading to distinct reactivity and uses.
2-Amino-4-methoxyphenol: Similar structure but without the hydroxypropyl group, affecting its chemical behavior and applications.
Uniqueness
2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol is unique due to the presence of both hydroxypropyl and amino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-[(3-hydroxypropylamino)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C11H17NO3/c1-15-10-3-4-11(14)9(7-10)8-12-5-2-6-13/h3-4,7,12-14H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
ZPMNFWJVEREWNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)CNCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


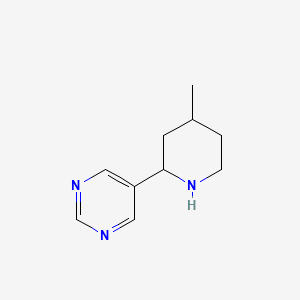
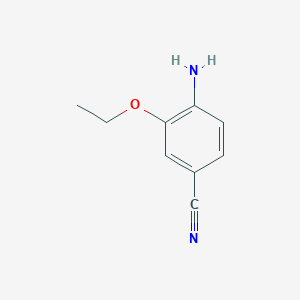
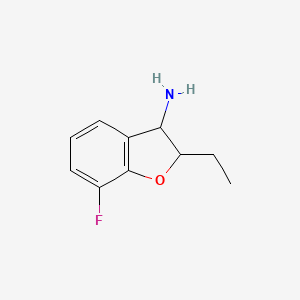

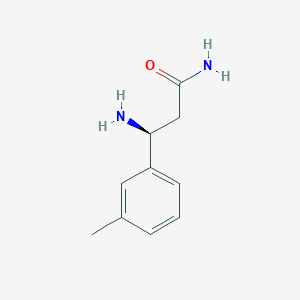

![4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13307851.png)


